molecular formula C18H21N3O5S B3018239 N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 900000-91-1

N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B3018239
CAS No.: 900000-91-1
M. Wt: 391.44
InChI Key: YMQHJLPCOZSYAC-UHFFFAOYSA-N
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Description

N1-(4-Ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone. Its structure features a 4-ethoxyphenyl group at the N1 position and a 4-sulfamoylphenethyl moiety at the N2 position.

The compound’s synthesis likely follows standard oxalamide coupling protocols, such as those described in and , where amine intermediates react with oxalyl chloride or activated oxalate derivatives.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-2-26-15-7-5-14(6-8-15)21-18(23)17(22)20-12-11-13-3-9-16(10-4-13)27(19,24)25/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQHJLPCOZSYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 4-ethoxyaniline and 4-sulfamoylphenethylamine. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Compound Name N1 Substituent N2 Substituent Key Properties Reference
N1-(4-Ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide 4-Ethoxy 4-Sulfamoylphenethyl Enhanced solubility (sulfamoyl), potential antimicrobial activity
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxy Moderate yield (35%); electron-donating groups may stabilize aromatic interactions
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-Chloro-4-fluoro 4-Methoxyphenethyl High yield (64%); halogen atoms enhance lipophilicity and metabolic stability
N1-(3-Cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide (22) 3-Cyano 4-Methoxyphenethyl Low yield (23%); electron-withdrawing cyano group may reduce bioavailability

Key Insight: The ethoxy group in the target compound offers intermediate lipophilicity compared to methoxy (more polar) or halogen/cyano (more lipophilic) groups. The sulfamoyl group’s hydrogen-bonding capacity may improve target binding compared to non-polar substituents .

Heterocyclic and Complex Substituents

Compound Name N2 Substituent Bioactivity Reference
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) Thiazole-pyrrolidine hybrid Antiviral (HIV entry inhibition)
GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) Isoindoline-dione Antimicrobial activity via cyclic imide moiety
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-...inden-1-yl)oxalamide Inden-guanidine HIV vaccine enhancement (CD4-mimetic)

Key Insight : Unlike thiazole or isoindoline-containing analogs, the target compound’s sulfamoylphenethyl group lacks heterocyclic complexity but may prioritize solubility and ease of synthesis .

Enzyme Inhibition and Metabolic Stability

  • Compounds like N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) show activation by cytochrome P450 4F11, suggesting metabolic activation pathways .

Antimicrobial vs. Antiviral Activity

  • Isoindoline-dione derivatives (GMC-1 to GMC-5) exhibit broad-spectrum antimicrobial activity, while the target compound’s sulfamoyl group could mimic sulfa drugs (e.g., sulfamethoxazole) .
  • Thiazole-containing oxalamides (e.g., compound 14) target HIV entry, indicating substituent-driven specificity .

Physicochemical Properties

  • Ethoxy’s moderate polarity balances lipophilicity, avoiding extreme logP values seen in cyano- or chloro-substituted analogs .

Biological Activity

N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as an oxalamide derivative featuring a 4-ethoxyphenyl and a 4-sulfamoylphenethyl substituent. Its chemical structure is pivotal in determining its biological activity.

Property Value
IUPAC Name This compound
Molecular Formula C17H20N4O4S
CAS Number 900000-91-1

Target of Action

Compounds containing the oxalamide moiety have been shown to exhibit various biological activities, including:

  • Antibacterial : Inhibition of bacterial growth through interference with cell wall synthesis.
  • Antitumor : Induction of apoptosis in cancer cells via modulation of apoptotic pathways.
  • Antiviral : Disruption of viral replication processes.

Mode of Action

The mode of action typically involves the interaction with specific enzymes or receptors, leading to inhibition or modulation of their function. For example, oxalamides may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication in pathogens or cancer cells.

Biochemical Pathways

The biological activity of this compound can be linked to several biochemical pathways:

  • Cell Cycle Regulation : The compound may affect the cell cycle by modulating cyclin-dependent kinases (CDKs).
  • Signal Transduction : It can influence signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with oxalamide derivatives, including this specific compound. Here are notable findings:

  • Antimicrobial Activity
    • A study demonstrated that oxalamide derivatives, including this compound, exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
  • Anticancer Properties
    • In vitro assays showed that this compound induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
  • Toxicological Assessment
    • A comprehensive toxicological evaluation indicated that while the compound showed promising therapeutic effects, it also presented cytotoxicity at higher concentrations. Further studies are needed to determine the therapeutic index and safety profile.

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